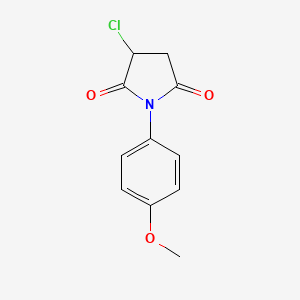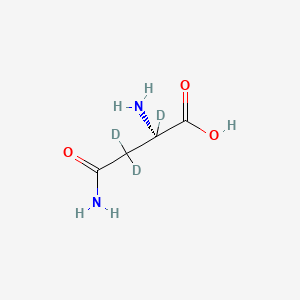
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid is a deuterated analog of a naturally occurring amino acid. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid typically involves the incorporation of deuterium atoms into the molecular structure. One common method is the catalytic hydrogenation of the corresponding non-deuterated precursor in the presence of deuterium gas. This process requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The use of deuterium gas in industrial settings requires stringent safety measures due to its flammability and potential health hazards.
化学反応の分析
Types of Reactions
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and metabolism of amino acids.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of deuterated drugs and other specialized chemicals.
作用機序
The mechanism of action of (2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique biological effects. These effects are often studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
類似化合物との比較
Similar Compounds
(2S)-2,4-diamino-4-oxobutanoic acid: The non-deuterated analog.
(2S)-2,4-diamino-2,3,3-trihydroxybutanoic acid: A hydroxylated analog.
Uniqueness
The primary uniqueness of (2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid lies in its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and altered reaction kinetics compared to its non-deuterated counterparts.
特性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
135.14 g/mol |
IUPAC名 |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
InChIキー |
DCXYFEDJOCDNAF-RBXBQAPRSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)N)N |
正規SMILES |
C(C(C(=O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


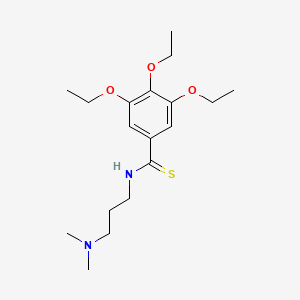
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
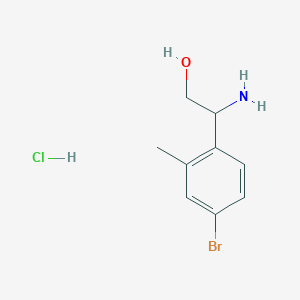
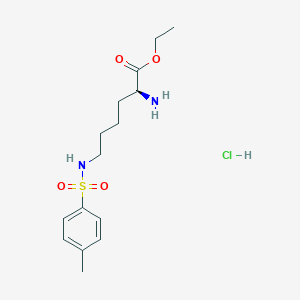
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)


![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
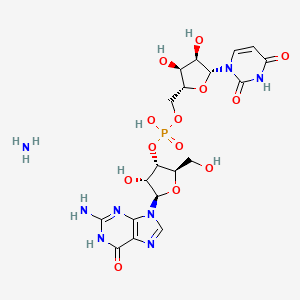
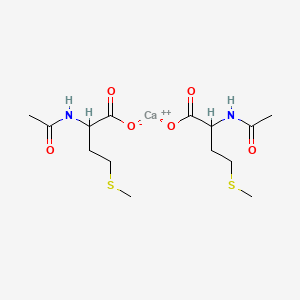
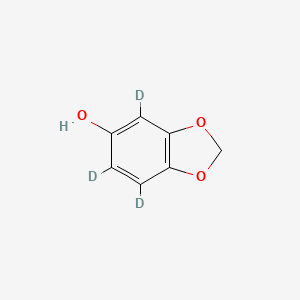
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
